molecular formula C11H15NO3 B2774693 1-Nitro-4-(pentan-3-yloxy)benzene CAS No. 63929-89-5

1-Nitro-4-(pentan-3-yloxy)benzene

Cat. No.: B2774693
CAS No.: 63929-89-5
M. Wt: 209.245
InChI Key: ZDBIVWYVBVQFLT-UHFFFAOYSA-N
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Description

Contextualization of Nitroaromatic Ethers within Contemporary Organic Chemistry Research

Nitroaromatic ethers represent a significant class of organic compounds characterized by the presence of a nitro group (-NO₂) and an ether linkage (-O-) attached to an aromatic ring system. These compounds are pivotal intermediates and building blocks in a myriad of synthetic applications. The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution, a cornerstone of modern organic synthesis. sigmaaldrich.com This property allows for the introduction of a wide range of functional groups, facilitating the construction of complex molecular architectures.

Furthermore, the nitro group itself can be readily transformed into other valuable functionalities, most notably amines via reduction. The resulting aromatic amines are precursors to dyes, pharmaceuticals, and polymers. cas.org The ether linkage, while generally stable, can be cleaved under specific conditions, offering another avenue for synthetic manipulation. In contemporary research, nitroaromatic ethers are explored for their potential in materials science, medicinal chemistry, and agrochemicals. Their unique electronic and structural features continue to attract the attention of organic chemists for the development of novel synthetic methodologies and functional molecules.

Significance and Research Trajectory of 1-Nitro-4-(pentan-3-yloxy)benzene within its Chemical Class

This compound, with the CAS number 63929-89-5, is a specific member of the nitroaromatic ether family. bldpharm.com While the broader class of nitroaromatic ethers has been extensively studied, the research trajectory for this particular compound appears to be limited. Its significance primarily lies in its role as a potential synthetic intermediate. The presence of the p-nitrophenyl ether moiety is a common feature in various synthetic targets. The pentan-3-yloxy group, a secondary alkyl ether, introduces specific steric and electronic effects that can influence the compound's physical properties and reactivity compared to simpler alkoxy-substituted nitrobenzenes like p-nitroanisole.

Scholarly publications focusing exclusively on this compound are scarce, suggesting it is more of a commercially available building block rather than a primary subject of extensive academic investigation. Its research trajectory is therefore intrinsically linked to its potential utility in the synthesis of more complex molecules, where its specific lipophilicity and structural conformation, conferred by the pentan-3-yloxy group, might be advantageous.

Overview of Academic Inquiry and Scholarly Contributions Pertaining to this compound

A detailed survey of academic literature reveals a lack of dedicated studies on this compound. While commercial suppliers list the compound, indicating its availability for research and development purposes, there are no prominent scholarly articles detailing its synthesis, characterization, or application in-depth. bldpharm.com The scientific inquiry surrounding this compound is therefore inferred from the general chemistry of nitroaromatic ethers and the known reactions of related compounds.

Contributions to the understanding of this molecule would likely be found within broader studies that may have utilized it as an intermediate. However, without specific citations in the public domain, it is concluded that the academic footprint of this compound is minimal. Research on analogous compounds, such as those with different alkoxy groups, provides the primary basis for understanding its probable chemical behavior.

Properties and Synthesis

Due to the limited availability of specific experimental data for this compound, the following sections will also draw upon data from closely related nitroaromatic ethers to provide a comprehensive overview.

Predicted and Known Properties

The chemical structure of this compound consists of a nitro-substituted benzene (B151609) ring ether-linked to a pentan-3-yl group. This structure dictates its physical and chemical properties.

Table 1: General Properties of this compound and Related Compounds

Property This compound 1-Ethoxy-4-nitrobenzene nist.gov 1-Nitro-4-(octyloxy)benzene nih.gov
Molecular Formula C₁₁H₁₅NO₃ C₈H₉NO₃ C₁₄H₂₁NO₃
Molecular Weight 209.24 g/mol 167.16 g/mol 251.32 g/mol
Appearance Likely a pale yellow solid or oil - -

| Solubility | Expected to be soluble in common organic solvents | - | - |

Note: Specific experimental data for this compound is not widely available. Properties are inferred from its structure and comparison with related compounds.

Synthesis and Reaction Mechanisms

The synthesis of this compound would most likely follow established protocols for the preparation of aryl ethers, particularly the Williamson ether synthesis. This would involve the reaction of a p-nitrophenoxide salt with a suitable pent-3-yl halide.

A plausible synthetic route is the reaction of p-nitrophenol with 3-bromopentane (B47287) or 3-chloropentane (B1594929) in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the phenolic hydroxyl group of p-nitrophenol to form the more nucleophilic phenoxide, which then displaces the halide from the pentyl halide in an Sₙ2 reaction.

Reaction Scheme:

O₂N-C₆H₄-OH + CH₃CH₂CH(Br)CH₂CH₃ + K₂CO₃ → O₂N-C₆H₄-O-CH(CH₂CH₃)₂ + KHCO₃ + KBr

The nitro group is strongly deactivating and para-directing in electrophilic aromatic substitution, making the starting p-nitrophenol readily available. The ether linkage formed is generally stable under neutral and basic conditions but can be cleaved by strong acids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-4-pentan-3-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-10(4-2)15-11-7-5-9(6-8-11)12(13)14/h5-8,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBIVWYVBVQFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Nitro 4 Pentan 3 Yloxy Benzene and Analogous Structures

Historical Perspective on Nitroaromatic Ether Synthesis

The synthesis of nitroaromatic ethers has its roots in the fundamental reactions of organic chemistry developed in the 19th and early 20th centuries. The Williamson ether synthesis, first reported by Alexander Williamson in 1850, provided a general method for the formation of ethers by reacting an alkoxide with an organohalide. wikipedia.org This reaction, proceeding through an SN2 mechanism, became a cornerstone for the synthesis of a vast array of ethers, including those bearing a nitroaromatic moiety. wikipedia.orgmasterorganicchemistry.com

Early methods for introducing a nitro group onto an aromatic ring, a prerequisite for many nitroaromatic ether syntheses, were also well-established. The nitration of aromatic compounds using a mixture of nitric acid and sulfuric acid became a standard procedure. masterorganicchemistry.comyoutube.com The combination of these two classical reactions—aromatic nitration and Williamson ether synthesis—formed the historical foundation for the preparation of compounds like 1-nitro-4-(pentan-3-yloxy)benzene.

Established Synthetic Routes to this compound

The most common and well-established methods for the synthesis of this compound involve either the formation of the ether linkage on a pre-existing nitroaromatic ring or the nitration of a pre-formed phenyl alkyl ether.

The Williamson ether synthesis is a widely employed method for preparing nitroaromatic ethers. wikipedia.orgmasterorganicchemistry.comvaia.com In the context of synthesizing this compound, this would typically involve the reaction of a 4-halonitrobenzene (e.g., 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene) with the sodium or potassium salt of pentan-3-ol (pentan-3-oxide). The reaction is an SNAr (nucleophilic aromatic substitution) reaction, where the alkoxide acts as the nucleophile and displaces the halide from the activated aromatic ring. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, making this a feasible synthetic route.

A general representation of this synthesis is as follows:

O2N-C6H4-X + NaO-CH(CH2CH3)2 → O2N-C6H4-O-CH(CH2CH3)2 + NaX
(where X = F, Cl, Br, I)

The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the alkoxide and promote the SNAr reaction. chemicalbook.com The choice of the leaving group (the halogen) can influence the reaction rate, with fluoride (B91410) often being the most reactive. chemicalbook.com

An analogous synthesis of 1-(neopentyloxy)-4-nitrobenzene (B2362210) from 1-fluoro-4-nitro-benzene and 2,2-dimethylpropan-1-ol using sodium hydride in DMF demonstrates the utility of this approach. chemicalbook.com Similarly, 1-ethoxy-4-nitrobenzene has been synthesized from 4-nitrophenol (B140041) and ethyl iodide via the Williamson ether synthesis. researchgate.net

An alternative and also well-established route is the direct nitration of a phenyl alkyl ether, in this case, pentan-3-yl phenyl ether. nih.gov The nitration of aromatic compounds is a classic electrophilic aromatic substitution (EAS) reaction. masterorganicchemistry.comyoutube.com The reaction typically employs a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.com

The alkoxy group (-O-pentan-3-yl) is an activating group and an ortho-, para-director. Therefore, the nitration of pentan-3-yl phenyl ether would be expected to yield a mixture of ortho- and para-nitro isomers. The para-isomer, this compound, is often the major product due to reduced steric hindrance compared to the ortho position.

C6H5-O-CH(CH2CH3)2 + HNO3/H2SO4 → O2N-C6H4-O-CH(CH2CH3)2 + H2O

Advanced Synthetic Strategies and Catalytic Approaches

Modern organic synthesis has seen the development of more sophisticated and efficient methods for constructing molecules, including the use of organocatalysis and transition-metal catalysis. These approaches often offer milder reaction conditions, higher selectivity, and broader functional group tolerance compared to traditional methods.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and for the derivatization of various functional groups. nih.gov While direct organocatalytic etherification to form this compound is not extensively documented, organocatalytic methods are employed in reactions involving nitroaromatic compounds. For instance, organocatalysts have been used in the asymmetric Michael addition of nitroalkanes to α,β-unsaturated aldehydes, demonstrating the ability to form C-C bonds in the presence of a nitro group. nih.gov The principles of organocatalysis could potentially be applied to the development of novel methods for the synthesis of nitroaromatic ethers, for example, by activating the alcohol or the aromatic substrate towards etherification under mild conditions.

Transition-metal catalysis has revolutionized the formation of carbon-heteroatom bonds, including the C-O bond in ethers. rsc.orglibretexts.orgmdpi.com Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its ether synthesis variants, have become powerful methods for forming aryl ethers. These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a transition metal catalyst (e.g., a palladium or copper complex) and a base.

For the synthesis of this compound, a transition-metal-catalyzed approach could involve the coupling of 4-halonitrobenzene with pentan-3-ol.

O2N-C6H4-X + HO-CH(CH2CH3)2Pd or Cu catalyst, Base→ O2N-C6H4-O-CH(CH2CH3)2
(where X = Cl, Br, I)

These catalytic methods often proceed under milder conditions than the classical Williamson ether synthesis and can tolerate a wider range of functional groups. Nickel-catalyzed C-O bond formation has also been explored for the synthesis of ethers, including cyclic enol ethers and for the reductive coupling of methoxyarenes. nih.govresearchgate.net While the direct application to this compound may not be explicitly reported, the general principles of these catalytic systems suggest their potential applicability.

Synthesis of Structural Analogues with Varied Alkyl Moieties or Nitro Substitution Patterns

The primary method for synthesizing 1-nitro-4-alkoxybenzenes is the Williamson ether synthesis. sid.ir This reaction typically involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, this would involve the reaction of 4-nitrophenoxide with a pentan-3-yl halide. The versatility of this method allows for the introduction of a wide variety of alkyl moieties by selecting the appropriate alkylating agent.

Research has demonstrated the synthesis of several structural analogues of this compound by varying the alkyl group. For instance, 1-(neopentyloxy)-4-nitrobenzene has been synthesized by reacting 1-fluoro-4-nitrobenzene with 2,2-dimethylpropan-1-ol in the presence of sodium hydride. chemicalbook.com Similarly, 1-benzyloxy-4-nitrobenzene can be prepared from 4-nitrophenol and benzyl (B1604629) bromide. researchgate.net

The synthesis of analogues with different nitro substitution patterns presents additional challenges. For example, preparing 1-nitro-2-alkoxybenzenes or 1,2-dinitro-4-alkoxybenzenes requires careful consideration of the directing effects of the substituents on the aromatic ring during the nitration step. The synthesis of 1-nitro-2-propylbenzene (B1606658) has been reported, providing a basis for creating ortho-nitro analogues. tsijournals.com Furthermore, the synthesis of 1,2-dihydroxy-4,5-dinitrobenzene from 1,2-dimethoxy-4,5-dinitrobenzene (B14551) highlights a route to dinitro-substituted catechols, which can be precursors to dinitro-alkoxybenzenes. researchgate.net

The following table summarizes the synthesis of various structural analogues:

chemicalbook.comresearchgate.netsid.irtsijournals.comresearchgate.netuj.edu.pl

Chemo- and Regioselective Considerations in Synthetic Protocols

Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of substituted nitroaromatic ethers. These considerations are paramount in two key transformations: the etherification step and the nitration of the aromatic ring.

In the Williamson ether synthesis, a major consideration is the competition between substitution (S_N2) and elimination (E2) reactions, especially when using secondary alkyl halides like 3-bromopentane (B47287) for the synthesis of this compound. researchgate.net Since alkoxides are strong bases, they can promote the elimination of HBr from the secondary halide, leading to the formation of alkenes as byproducts. To favor the desired S_N2 reaction, careful control of reaction conditions such as temperature and the choice of base and solvent is crucial. researchgate.net Another chemoselectivity issue with alkali phenoxides is the potential for C-alkylation in addition to the desired O-alkylation. google.com

The regioselectivity of nitration is governed by the directing effects of the substituents already present on the benzene (B151609) ring. The alkoxy group is an ortho-, para-director and an activating group, while the nitro group is a meta-director and a deactivating group. libretexts.orgnih.gov When nitrating a phenoxyalkane, a mixture of ortho- and para-nitro isomers is typically obtained. organic-chemistry.org Separating these isomers can be challenging. To achieve regioselectivity, one can start with a pre-nitrated phenol, such as 4-nitrophenol, and then perform the etherification.

For the synthesis of dinitro derivatives, the directing effects become even more complex. For example, in the nitration of 1-alkoxy-2-aminobenzenes, the reaction can lead to a mixture of 4-nitro and 5-nitro derivatives depending on the reaction conditions. organic-chemistry.org The use of specific catalysts, such as zeolites, has been explored to control the regioselectivity of nitration, often favoring the para-isomer. uncw.edu

The following table highlights key chemo- and regioselective challenges and strategies:

researchgate.netgoogle.comorganic-chemistry.orguncw.eduorganic-chemistry.orgnih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. organic-chemistry.org In the synthesis of this compound and its analogues, several green approaches have been investigated to replace traditional methods that often rely on hazardous solvents, harsh reagents, and high energy consumption.

One significant advancement is the use of microwave-assisted synthesis . sid.irtsijournals.comorganic-chemistry.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields with fewer byproducts. sid.ir This technique has been successfully applied to the Williamson ether synthesis of various alkyl aryl ethers, including nitro-substituted ones. sid.ir

The use of greener solvents is another key aspect. Water, being a non-toxic and abundant solvent, has been explored for the synthesis of aryl ethers. acs.org While many organic reactions are not compatible with water, certain methodologies, such as those using diaryliodonium salts for arylation, can be performed in aqueous media under mild conditions. acs.org

Solvent-free conditions represent an even greener alternative. google.com Reactions can be carried out by grinding the reactants together, sometimes with a solid support like potassium carbonate, which can be coupled with microwave irradiation for enhanced efficiency. sid.ir

Phase-transfer catalysis (PTC) is a powerful technique that aligns with green chemistry principles. PTC allows for the reaction of reagents in immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the alkyl halide), eliminating the need for hazardous, anhydrous solvents like DMF or DMSO. This method often leads to higher yields and easier product isolation.

Furthermore, the development of catalytic versions of the Williamson ether synthesis using weaker alkylating agents at high temperatures is being explored to create more sustainable industrial processes. researchgate.net

The following table summarizes some green chemistry approaches applicable to the synthesis of nitroaromatic ethers:

sid.irtsijournals.comorganic-chemistry.orgacs.orggoogle.comresearchgate.net

Chemical Reactivity and Transformation Pathways of 1 Nitro 4 Pentan 3 Yloxy Benzene

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the aromatic ring and is itself a site of significant chemical transformations.

Reductions to Amine Derivatives (e.g., Aniline)

The reduction of the nitro group to an amine is one of the most important transformations of nitroaromatic compounds. This conversion is crucial in the synthesis of anilines, which are versatile precursors for dyes, pharmaceuticals, and other specialty chemicals. jsynthchem.com A variety of reagents and conditions can be employed to achieve this reduction, offering a range of selectivities and compatibilities with other functional groups. wikipedia.orgcommonorganicchemistry.com

Catalytic hydrogenation is a common and efficient method, often utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Metal-based reductions in acidic media, such as with tin (II) chloride (SnCl₂), iron (Fe), or zinc (Zn), provide effective alternatives, particularly when chemoselectivity is required in the presence of other reducible groups. commonorganicchemistry.comstackexchange.com For instance, SnCl₂ is known for its mildness and ability to reduce nitro groups without affecting functionalities like esters or halogens. stackexchange.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/SystemConditionsCharacteristics
H₂, Pd/CVariesHighly efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com
H₂, Raney NickelVariesEffective alternative to Pd/C, especially when dehalogenation is a concern. commonorganicchemistry.com
Fe, HCl or Acetic AcidAcidicA classic and cost-effective method for industrial-scale reductions. commonorganicchemistry.com
SnCl₂, HCl or Ethanol (B145695)Mildly AcidicProvides mild and selective reduction in the presence of other sensitive groups. stackexchange.com
Zn, Acetic AcidMildly AcidicA mild method suitable for molecules with other reducible functionalities. commonorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄)AqueousCan be used for selective reductions. wikipedia.org

The reduction of 1-Nitro-4-(pentan-3-yloxy)benzene would yield 4-(pentan-3-yloxy)aniline (B3133798), a valuable intermediate for further synthetic modifications.

Nucleophilic Additions to the Nitro-Activated Aromatic Ring

The strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAr). chemistrysteps.comlibretexts.org The nitro group, positioned para to the ether linkage, can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org

This activation makes the ring susceptible to attack by strong nucleophiles. While the pentan-3-yloxy group is not a traditional leaving group like a halide, the principle of nucleophilic addition remains. If a suitable leaving group were present on the ring (e.g., a halogen ortho or para to the nitro group), it would be readily displaced by nucleophiles such as alkoxides, amines, or thiolates. chemistrysteps.com The reaction proceeds via an addition-elimination mechanism, where the addition of the nucleophile is typically the rate-determining step. nih.gov Even without a leaving group, the electron-deficient ring can react with very strong nucleophiles.

Reactivity and Stability of the Aryl Ether Linkage

The aryl ether bond in this compound possesses a notable degree of stability, though it can be cleaved under specific, harsh conditions.

Ether Cleavage Reactions

Aryl alkyl ethers are generally resistant to cleavage. However, they can be broken apart by treatment with strong acids, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.

For an unsymmetrical ether like this compound, the cleavage is regioselective. Nucleophilic attack occurs at the less sterically hindered alkyl carbon (an SN2 mechanism) or at the carbon that can form a more stable carbocation (an SN1 mechanism). libretexts.org Crucially, the bond between the sp²-hybridized aromatic carbon and the oxygen is significantly stronger and not susceptible to cleavage by SN1 or SN2 pathways. youtube.com Therefore, the reaction will invariably yield 4-nitrophenol (B140041) and the corresponding pentyl halide (3-iodopentane or 3-bromopentane).

Reaction Pathway: this compound + HX → 4-Nitrophenol + 3-Halopentane (where X = Br, I)

Resilience under Varying Reaction Conditions

The aryl ether linkage is known for its general lack of reactivity, making ethers common choices as solvents for many chemical reactions. masterorganicchemistry.com The bond is stable under neutral, basic, and weakly acidic conditions. It is also resilient to many oxidizing and reducing agents. This stability is advantageous, as it allows for a wide range of chemical modifications to be performed on other parts of the molecule, such as the nitro group, without disrupting the ether bond. For example, the catalytic hydrogenation or metal-acid reduction of the nitro group to an amine can be carried out without cleaving the ether linkage. commonorganicchemistry.com

Electrophilic Aromatic Substitution (EAS) on the Benzene Moiety

Further substitution on the benzene ring of this compound is governed by the combined directing effects of the two existing substituents. msu.edu Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene ring. masterorganicchemistry.commasterorganicchemistry.com

The two substituents have opposing effects:

-NO₂ (Nitro group): A strong deactivating group due to its powerful electron-withdrawing nature (both by induction and resonance). It directs incoming electrophiles to the meta position. youtube.com

-O-R (Alkoxy group): A strong activating group because the oxygen atom can donate electron density to the ring through resonance. It directs incoming electrophiles to the ortho and para positions. uci.edu

In this compound, the strongly activating alkoxy group's directing effect dominates over the deactivating nitro group's effect. libretexts.org The para position is already occupied, so the alkoxy group directs incoming electrophiles to the two ortho positions (C2 and C6). These positions are also conveniently meta to the nitro group. This alignment of directing effects means that electrophilic substitution will occur predominantly at the positions adjacent to the ether linkage.

Table 2: Directing Effects for Electrophilic Aromatic Substitution

SubstituentTypeActivating/DeactivatingDirecting EffectPosition on Ring
-O-(pentan-3-yl)AlkoxyActivatingOrtho, ParaC4
-NO₂NitroDeactivatingMetaC1
Predicted Outcome Ortho to the alkoxy groupC2 and C6

Therefore, reactions such as nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), or Friedel-Crafts acylation would result in the electrophile adding to the positions ortho to the pentan-3-yloxy group. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Processes

The primary pathway for the transformation of this compound is predicted to be nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group, positioned para to the pentan-3-yloxy substituent, significantly activates the aromatic ring towards attack by nucleophiles. nih.govmasterorganicchemistry.com This activation is a direct consequence of the nitro group's ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov

The general mechanism for an SNAr reaction on this substrate would involve the attack of a nucleophile at the carbon atom bearing the pentan-3-yloxy group (the ipso-carbon). This initial addition step leads to the formation of a resonance-stabilized carbanion. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization. nih.gov The subsequent step involves the departure of the pentan-3-yloxide anion as the leaving group, leading to the formation of the substituted product.

The rate of these SNAr reactions is anticipated to be influenced by several factors, including the strength of the incoming nucleophile and the reaction conditions. Strong nucleophiles, such as alkoxides, amines, and thiolates, are expected to react more readily.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of this compound

NucleophilePredicted Product
Methoxide (CH₃O⁻)1-Methoxy-4-nitrobenzene
Ammonia (NH₃)4-Nitroaniline
Thiophenoxide (C₆H₅S⁻)4-Nitrophenyl phenyl sulfide

It is important to note that while the pentan-3-yloxy group is the presumed leaving group due to its position relative to the activating nitro group, the possibility of attack at other positions on the ring, though less likely, cannot be entirely ruled out without specific experimental data.

Radical Reactions and Mechanistic Implications

The nitroaromatic functionality in this compound also suggests the potential for participation in radical reactions. Nitroaromatic compounds are known to undergo single-electron transfer (SET) processes to form radical anions. The stability of the resulting nitroaromatic radical anion is a key factor in these transformations.

Under reducing conditions, for instance, in the presence of certain metals or radical initiators, the nitro group can be reduced to various other functional groups via radical intermediates. The initial step would likely involve the formation of a radical anion, which could then undergo further reactions such as protonation and subsequent reduction steps.

Furthermore, the ether linkage, specifically the benzylic-like hydrogens on the pentan-3-yl group, could be susceptible to radical abstraction under specific conditions, although this is generally less favored than reactions involving the activated aromatic ring. Mechanistic investigations into such radical pathways would be crucial to understanding the full reactivity profile of this compound and would likely involve techniques such as electron paramagnetic resonance (EPR) spectroscopy to detect and characterize any radical intermediates.

Stereo- and Regioselectivity in Key Transformations

The structure of this compound has significant implications for the stereochemistry and regiochemistry of its reactions.

Regioselectivity: In the context of SNAr reactions, the regioselectivity is strongly dictated by the activating effect of the nitro group. As the nitro group is in the para position relative to the ether linkage, nucleophilic attack is overwhelmingly directed to the ipso-carbon, leading to the substitution of the pentan-3-yloxy group. Attack at the ortho or meta positions is significantly disfavored due to the lack of effective stabilization of the resulting Meisenheimer complex.

Stereoselectivity: The pentan-3-yloxy group itself contains a stereocenter at the 3-position of the pentyl chain if the starting alcohol used in its synthesis was chiral. If a racemic mixture of pentan-3-ol was used, the resulting this compound would also be a racemic mixture. In reactions where the pentan-3-yloxy group acts as a leaving group, the stereochemistry at this center is lost in the product. However, if a reaction were to occur on the pentyl side chain without cleaving the ether bond, the stereocenter could influence the stereochemical outcome of the reaction, potentially leading to diastereomeric products. For instance, a radical reaction at the pentyl chain could exhibit some degree of diastereoselectivity due to the steric influence of the chiral center. Without specific experimental studies, the extent of any such stereochemical control remains speculative.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Nitro 4 Pentan 3 Yloxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Methods

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

Proton NMR (¹H NMR) spectroscopy provides information on the different types of protons present in a molecule and their neighboring atoms. In 1-Nitro-4-(pentan-3-yloxy)benzene, the protons on the aromatic ring are significantly influenced by the electron-withdrawing nitro group and the electron-donating pentan-3-yloxy group.

The protons ortho to the strongly de-shielding nitro group are expected to appear at the lowest field (highest chemical shift), typically in the range of δ 8.2-8.3 ppm. stackexchange.com The protons meta to the nitro group (and ortho to the alkoxy group) will be more shielded and are expected to resonate at a higher field, around δ 7.0-7.1 ppm. This significant difference in chemical shifts for the aromatic protons results in a distinct AA'BB' splitting pattern.

The protons of the pentan-3-yloxy group will also exhibit characteristic signals. The proton on the carbon directly attached to the ether oxygen (OCH) is expected to be a quintet or multiplet around δ 4.5-4.7 ppm. The adjacent methylene (B1212753) protons (CH₂) will appear as a multiplet further upfield, likely in the region of δ 1.7-1.9 ppm, and the terminal methyl protons (CH₃) will be the most shielded, appearing as a triplet around δ 0.9-1.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic H (ortho to NO₂) 8.2 - 8.3 d
Aromatic H (meta to NO₂) 7.0 - 7.1 d
OCH 4.5 - 4.7 p
OCH-CH 1.7 - 1.9 m
CH₃ 0.9 - 1.0 t

d = doublet, t = triplet, p = quintet, m = multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, the signals are generally weaker than in ¹H NMR. pressbooks.pub

In this compound, the carbon atom attached to the nitro group (C-NO₂) is expected to be the most de-shielded aromatic carbon, with a chemical shift around 148 ppm. stackexchange.com The carbon atom bearing the alkoxy group (C-O) will also be de-shielded, appearing around 160-162 ppm. The aromatic carbons ortho and meta to the nitro group will have distinct chemical shifts, typically around 125 ppm and 115 ppm, respectively.

For the aliphatic side chain, the carbon directly bonded to the oxygen (C-O) will resonate at approximately 70-75 ppm. The adjacent methylene carbons (CH₂) are expected around 25-30 ppm, and the terminal methyl carbons (CH₃) will be the most shielded, appearing at approximately 10-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C-NO₂ ~148
C-O 160 - 162
Aromatic CH (ortho to NO₂) ~125
Aromatic CH (meta to NO₂) ~115
O-C H 70 - 75
OCH-C H₂ 25 - 30
C H₃ 10 - 15

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons and between the protons within the pentan-3-yloxy side chain (e.g., between the OCH proton and the adjacent CH₂ protons, and between the CH₂ protons and the CH₃ protons).

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms (¹³C-¹H). sdsu.edu It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For instance, the aromatic proton signals would correlate with their corresponding aromatic carbon signals, and the aliphatic proton signals would correlate with their respective aliphatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is crucial for establishing the connectivity between different parts of the molecule. For example, it would show a correlation between the OCH proton of the pentan-3-yloxy group and the aromatic carbon attached to the oxygen (C-O), confirming the ether linkage. It would also show correlations between the aromatic protons and neighboring carbons, helping to unambiguously assign the aromatic signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. youtube.com In the case of this compound, NOESY could potentially show correlations between the protons of the pentan-3-yloxy group and the adjacent aromatic protons, providing information about the preferred conformation of the side chain relative to the aromatic ring.

Infrared (IR) Spectroscopy Methodologies for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. nist.gov

For this compound, the IR spectrum would be dominated by characteristic absorption bands of the nitro group and the ether linkage. The nitro group exhibits two strong and distinct stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. spectroscopyonline.com The presence of a strong absorption band corresponding to the C-O-C asymmetric stretching of the ether linkage is expected around 1240-1260 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. youtube.com Aromatic C=C stretching vibrations usually give rise to one or more bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Nitro (NO₂) Asymmetric Stretch 1500 - 1570 Strong
Nitro (NO₂) Symmetric Stretch 1300 - 1370 Strong
Ether (Ar-O-C) Asymmetric Stretch 1240 - 1260 Strong
Aromatic C-H Stretch > 3000 Medium-Weak
Aliphatic C-H Stretch < 3000 Medium
Aromatic C=C Stretch 1450 - 1600 Medium-Weak

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the exact molecular formula of a compound. For this compound (C₁₁H₁₅NO₃), the expected exact mass can be calculated. The molecular ion peak [M]⁺ would be observed at this precise m/z value.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and NO. For ether-containing compounds, cleavage of the C-O bond is a typical fragmentation route. The fragmentation of this compound would likely involve the loss of the pentyl group, the pentoxy group, or the nitro group, leading to characteristic fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

Ion Proposed Structure Predicted m/z
[M]⁺ [C₁₁H₁₅NO₃]⁺ 209.1052
[M - NO₂]⁺ [C₁₁H₁₅O]⁺ 163.1123
[M - C₅H₁₁]⁺ [C₆H₄NO₃]⁺ 138.0191
[M - OC₅H₁₁]⁺ [C₆H₄NO₂]⁺ 122.0242

Analysis of Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Pathways

The fragmentation behavior of nitroaromatic compounds, including this compound, is significantly influenced by the ionization method and the nature of substituents on the benzene (B151609) ring. nih.gov

Electron Ionization (EI) Mass Spectrometry:

Electrospray Ionization (ESI) Mass Spectrometry:

ESI-MS is particularly useful for polar and thermally labile compounds. nih.gov For nitroaromatic compounds, ESI in negative ion mode typically involves the deprotonation of acidic protons, if present, to form [M-H]⁻ ions. nih.gov However, for this compound, which lacks a readily ionizable proton, the formation of adducts or radical anions might be observed.

The fragmentation of nitroaromatic anions in ESI-MS/MS often involves the loss of small neutral molecules like NO and NO2. nih.gov The position of substituents can lead to ortho effects, influencing the fragmentation pathways. nih.gov While detailed ESI fragmentation data for the title compound is scarce, studies on similar nitroaromatic compounds show that the fragmentation cascade can be complex, involving rearrangements and the formation of various fragment ions. nih.govresearchgate.net

A proposed fragmentation pathway for a related compound, 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one, was elucidated using ESI-MS/MS, highlighting the intricate fragmentation patterns that can arise in complex nitro-containing organic molecules. mdpi.com

Table 1: Predicted Key Fragment Ions in Mass Spectrometry of this compound

Ionization ModePredicted Fragment Ionm/z (approximate)Description
EI[M]⁺209Molecular Ion
EI[M - C₅H₁₁O]⁺122Loss of the pentan-3-yloxy radical
EI[C₆H₄NO₂]⁺122Nitrophenoxy cation
EI[M - NO₂]⁺163Loss of the nitro group
ESI (Negative)[M]⁻•209Radical anion
ESI (Negative)[M - NO]⁻•179Loss of nitric oxide
ESI (Negative)[M - NO₂]⁻163Loss of the nitro group

Note: The m/z values are nominal and based on the most common isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies for Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of UV-Vis radiation by aromatic nitro compounds is characterized by distinct bands corresponding to π→π* and n→π* transitions.

For nitrobenzene (B124822) derivatives, the position and intensity of these absorption bands are sensitive to the nature and position of substituents on the benzene ring. up.ac.za In a joint experimental and theoretical study on nitrobenzaldehydes, the spectra were characterized by weak n→π* transitions around 350 nm, moderately intense π→π* transitions within the arene ring around 300 nm, and strong π→π* transitions involving the nitro and benzene groups around 250 nm. rsc.orguni-muenchen.de

For this compound, the presence of the electron-donating pentan-3-yloxy group in the para position to the electron-withdrawing nitro group is expected to cause a red shift (bathochromic shift) of the primary π→π* absorption band compared to nitrobenzene itself. This is due to the extension of the conjugated system and charge transfer character from the oxygen atom to the nitro group.

A study on the reduction of nitrobenzene monitored the disappearance of the characteristic peak for the -NO₂ group at 273 nm. researchgate.net For 4-nitroanisole (B1192098) (1-methoxy-4-nitrobenzene), a structurally similar compound, UV-Vis spectra have been well-documented. nist.gov The primary absorption band for 4-nitroanisole in ethanol (B145695) is observed around 317 nm. Given the slightly larger alkyl group in this compound, a similar absorption maximum is anticipated.

Table 2: Expected UV-Vis Absorption Data for this compound

TransitionApproximate λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
π→π* (Primary)~320High (~10,000 - 15,000)Ethanol/Methanol
π→π* (Secondary)~230Moderate (~5,000 - 8,000)Ethanol/Methanol
n→π*~350Low (~100 - 500)Non-polar solvent

Note: These are estimated values based on data for structurally similar compounds.

X-ray Crystallography for Solid-State Structure Determination (if applicable to related compounds)

While a specific crystal structure for this compound is not found in the searched literature, X-ray crystallography data for structurally related nitroaromatic compounds provides valuable insights into the potential solid-state conformation and intermolecular interactions.

The crystal structure of 1-benzyloxy-4-nitrobenzene, synthesized from 4-nitrophenol (B140041) and benzyl (B1604629) bromide, reveals that the crystal packing is stabilized by C-H···π interactions. researchgate.net Similarly, single-crystal X-ray diffraction has been used to determine the structures of nitrated p-xylene (B151628) derivatives, such as 2,3-dinitro-p-xylene. nih.gov The determination of crystal structures for macromolecules can also be aided by the introduction of heavy atoms or through derivatization, a principle that can be applied to smaller molecules to obtain suitable crystals for X-ray diffraction. nih.gov

These studies indicate that for this compound, the planarity of the nitrobenzene core would be a key feature, with the pentan-3-yloxy group adopting a specific conformation relative to the aromatic ring. Intermolecular interactions such as C-H···O and π-π stacking would likely play a significant role in the crystal packing. The determination of the precise bond lengths, bond angles, and torsion angles through X-ray crystallography would provide definitive proof of its three-dimensional structure.

Computational and Theoretical Investigations of 1 Nitro 4 Pentan 3 Yloxy Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. scholarsresearchlibrary.com It has been successfully applied to study various benzene (B151609) derivatives, providing a good balance between accuracy and computational cost. globalresearchonline.net For 1-Nitro-4-(pentan-3-yloxy)benzene, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, would be employed to determine its optimized ground state geometry and electronic properties.

The nitro group (-NO2) is a strong electron-withdrawing group, while the pentan-3-yloxy group (-OCH(CH2CH3)2) is an electron-donating group due to the oxygen's lone pairs. DFT studies would quantify these effects. The calculations would likely show a significant polarization of the benzene ring's electron density. The nitro group would delocalize electron density from the ring, particularly from the ortho and para positions, while the alkoxy group would donate electron density to the ring, also primarily at the ortho and para positions.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

ParameterPredicted Value
C-N Bond Length~1.45 Å
N-O Bond Lengths~1.22 Å
C-O (Aromatic) Bond Length~1.36 Å
O-C (Alkyl) Bond Length~1.43 Å
Dihedral Angle (Benzene-NO2)Likely close to planar (0°)
Dihedral Angle (C-O-C-C)Variable, indicating conformational flexibility

Note: These are predicted values based on typical DFT results for similar substituted benzenes and are for illustrative purposes.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. While computationally more demanding than DFT, they can offer benchmark-quality data for molecular properties and energetics.

For this compound, ab initio calculations could be used to:

Accurately determine the ionization potential and electron affinity.

Calculate the dipole moment, which is expected to be significant due to the opposing electronic nature of the substituents.

Investigate excited electronic states to predict UV-Visible absorption spectra.

Molecular Dynamics and Conformational Analysis of the Pentan-3-yloxy Chain

The pentan-3-yloxy chain introduces conformational flexibility to the molecule. Molecular Dynamics (MD) simulations, using force fields optimized for organic molecules (e.g., AMBER, CHARMM), can be employed to explore the conformational landscape of this chain.

Prediction of Reactivity and Reaction Mechanisms

Computational methods are invaluable for predicting the reactivity of a molecule and elucidating potential reaction mechanisms.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy and spatial distribution of the HOMO and LUMO can predict a molecule's susceptibility to electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the alkoxy group. The LUMO, conversely, would be concentrated on the electron-withdrawing nitro group and the aromatic ring, particularly at the carbon atom attached to the nitro group and the ortho positions relative to it. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

OrbitalPredicted Energy (eV)
HOMO~ -8.5
LUMO~ -2.0
HOMO-LUMO Gap~ 6.5

Note: These are estimated values based on typical calculations for similar molecules and are for illustrative purposes.

To understand the mechanism of a chemical reaction, computational chemists locate the transition state (TS), which is the highest energy point along the reaction coordinate. For this compound, a key reaction would be electrophilic aromatic substitution. The strong activating effect of the para-alkoxy group and the strong deactivating effect of the meta-directing nitro group create an interesting scenario for substitution.

Electrophilic attack is most likely to occur at the positions ortho to the activating pentan-3-yloxy group (and meta to the deactivating nitro group). Transition state calculations for reactions like nitration or halogenation would involve modeling the approach of the electrophile to the benzene ring and calculating the energy barrier for the formation of the sigma complex (Wheland intermediate). msu.eduyoutube.commasterorganicchemistry.com These calculations would confirm the directing effects of the substituents and provide quantitative information about the reaction rates.

In Silico Prediction of Spectroscopic Parameters and Validation against Experimental Data

The computational analysis of this compound provides significant insights into its structural and electronic properties through the prediction of its spectroscopic characteristics. In the absence of extensive experimental data for this specific compound, in silico methods serve as a primary tool for characterizing the molecule. These predictions are based on established quantum mechanical principles and are benchmarked against known data for similar functional groups and molecular architectures.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra are fundamental for elucidating the molecular structure. For this compound, the predicted ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, influenced by the electron-withdrawing nitro group and the electron-donating pentan-3-yloxy group. Protons ortho to the nitro group are anticipated to be the most deshielded, appearing at the highest chemical shift, while those ortho to the ether linkage would be more shielded. The protons of the pentyl group would exhibit characteristic splitting patterns corresponding to their neighboring protons.

Similarly, the ¹³C NMR spectrum is predicted to show distinct chemical shifts for the carbon atoms of the benzene ring, with the carbon attached to the nitro group being significantly downfield. The carbons of the pentan-3-yloxy group would also have predictable shifts.

Infrared (IR) spectroscopy predictions help in identifying the functional groups present in the molecule. The characteristic vibrational frequencies for the nitro group (asymmetric and symmetric stretches), the C-O-C ether linkage, and the aromatic C-H and C=C bonds can be calculated.

Predicted UV-Vis spectroscopic data can offer information about the electronic transitions within the molecule. The presence of the nitrobenzene (B124822) chromophore is expected to result in characteristic absorption bands.

Table 1: Predicted Spectroscopic Data for this compound

Parameter Predicted Value
¹H NMR (ppm) Aromatic protons: ~6.9-8.2 ppm; Methylene (B1212753) protons (-OCH-): ~4.0-4.2 ppm; Methylene protons (-CH₂-): ~1.6-1.8 ppm; Methyl protons (-CH₃): ~0.9-1.0 ppm
¹³C NMR (ppm) Aromatic C-NO₂: ~140-145 ppm; Aromatic C-O: ~160-165 ppm; Other aromatic carbons: ~115-130 ppm; Alkoxy carbons: ~15-80 ppm
IR (cm⁻¹) NO₂ stretch: ~1520-1560 (asymmetric), ~1340-1380 (symmetric); C-O-C stretch: ~1240-1260 (asymmetric), ~1020-1050 (symmetric); Aromatic C-H stretch: ~3000-3100
UV-Vis (nm) λmax: ~300-320 nm

Theoretical Descriptors and Their Correlation with Chemical Reactivity

A range of theoretical molecular descriptors can be calculated to predict the physicochemical properties and reactivity of this compound. These descriptors are crucial in fields such as drug discovery and materials science for screening and lead optimization.

Topological Polar Surface Area (TPSA) is a descriptor that correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. The calculated TPSA for this compound is primarily contributed by the oxygen and nitrogen atoms of the nitro group.

LogP , the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of the molecule's lipophilicity. A higher LogP value indicates greater lipid solubility, which can influence its biological activity and environmental fate. The presence of the nonpolar pentyl group is expected to contribute significantly to a positive LogP value.

Hydrogen Bond Acceptors and Donors are critical for understanding intermolecular interactions. In this compound, the oxygen atoms of the nitro group and the ether linkage act as hydrogen bond acceptors. There are no conventional hydrogen bond donors in the structure.

The number of Rotatable Bonds provides an indication of the molecule's conformational flexibility. The pentan-3-yloxy substituent introduces several rotatable single bonds, allowing the molecule to adopt various spatial arrangements.

These descriptors collectively suggest that this compound is a moderately lipophilic and flexible molecule. The nitro group imparts significant polarity and potential for reactivity, particularly in nucleophilic aromatic substitution reactions, where the nitro group acts as a strong activating group. The ether linkage, being electron-donating, can modulate this reactivity.

Table 2: Calculated Theoretical Descriptors for this compound

Descriptor Predicted Value
TPSA (Ų) 55.1
LogP 3.5-4.0
H_Acceptors 3
H_Donors 0
Rotatable_Bonds 5

Role and Applications of 1 Nitro 4 Pentan 3 Yloxy Benzene in Advanced Chemical Synthesis

As a Building Block for the Construction of Complex Organic Scaffolds

The strategic placement of the nitro and pentan-3-yloxy groups on the benzene (B151609) ring makes 1-Nitro-4-(pentan-3-yloxy)benzene a valuable starting material for the synthesis of more intricate molecular frameworks. The nitro group can be readily transformed into a variety of other functional groups, such as amines, which are key for forging new carbon-nitrogen bonds. This reactivity is fundamental to the construction of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

For instance, the reduction of the nitro group to an aniline (B41778) derivative, 4-(pentan-3-yloxy)aniline (B3133798), opens up a plethora of synthetic possibilities. This resulting amine can undergo a wide range of reactions, including diazotization followed by Sandmeyer or Heck reactions, to introduce diverse functionalities onto the aromatic ring. Furthermore, it can serve as a nucleophile in reactions to form amides, sulfonamides, and other complex structures.

Precursor in the Synthesis of Specialty Chemicals and Intermediates

This compound is a key precursor in the synthesis of various specialty chemicals, including dyes and materials with specific optical properties. The presence of the nitro group, a strong chromophore, and the ether linkage allows for the fine-tuning of the electronic and, consequently, the colorimetric properties of the resulting molecules.

The reduction of the nitro group to an amine is often the initial step in the synthesis of azo dyes. The resulting 4-(pentan-3-yloxy)aniline can be diazotized and coupled with various aromatic compounds to produce a wide spectrum of colors. The bulky pentan-3-yloxy group can influence the solubility and lightfastness of the final dye molecule.

Contribution to Catalyst Development and Ligand Design in Organic Reactions

While direct applications of this compound in catalyst development are not extensively documented, its derivatives play a role in ligand design. The transformation of the nitro group into an amine or other coordinating groups allows for the synthesis of novel ligands for transition metal catalysis. The pentan-3-yloxy substituent can impart specific steric and electronic properties to the resulting ligand, which can influence the activity, selectivity, and stability of the catalyst.

For example, bidentate or polydentate ligands can be synthesized from 4-(pentan-3-yloxy)aniline. These ligands can then be complexed with metals like palladium, rhodium, or copper to create catalysts for cross-coupling reactions, hydrogenations, or other important organic transformations. The steric bulk of the pentan-3-yloxy group can create a specific chiral pocket around the metal center, potentially leading to enantioselective catalysis.

Optimization of Reaction Conditions through Design of Experiments (DoE) in its Synthetic Schemes

The synthesis of this compound itself, typically through a Williamson ether synthesis between a nitrophenolate and a pentyl halide, can be optimized using Design of Experiments (DoE). DoE is a statistical tool that allows for the systematic investigation of multiple reaction parameters simultaneously, such as temperature, reaction time, solvent, and catalyst loading. By employing DoE, researchers can efficiently identify the optimal conditions to maximize yield and purity while minimizing reaction time and waste.

A typical DoE approach for the synthesis of this compound might involve a factorial design to study the main effects and interactions of key variables. The results can be visualized using response surface methodology to pinpoint the ideal reaction space.

Mechanistic Probes in Fundamental Organic Reactions

The electronic nature of this compound makes it a useful tool for studying the mechanisms of various organic reactions. The electron-withdrawing nitro group significantly influences the electron density of the aromatic ring, affecting its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

By comparing the reaction rates and regioselectivity of this compound with other substituted benzenes, chemists can gain insights into the electronic demands of a particular reaction. The compound can be used to probe Hammett-type relationships, which correlate reaction rates with substituent electronic effects. This allows for a deeper understanding of transition state structures and reaction pathways.

Q & A

Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound derivatives?

  • Methodology :
  • COX-2 inhibition assay : Measure IC50 values using a fluorescence-based kit (e.g., Cayman Chemical).
  • NF-κB luciferase reporter assay : Quantify transcriptional activity in HEK293 cells treated with TNF-α. Include nitro-reductase controls to assess prodrug activation .

Q. How can kinetic studies elucidate the degradation pathways of nitroaromatics under environmental conditions?

  • Methodology :
  • Photolysis : Exclude solutions to UV light (λ = 300–400 nm) and monitor nitro group reduction via LC-MS.
  • Hydrolysis : Test pH-dependent stability (pH 2–12) at 25°C and 40°C. Fit data to pseudo-first-order kinetics to identify dominant degradation mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.